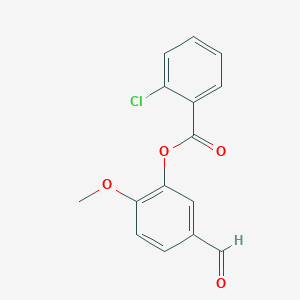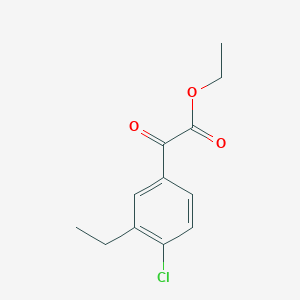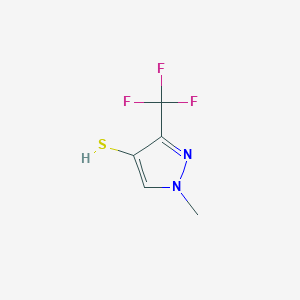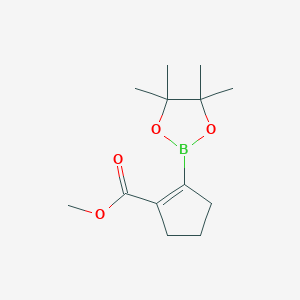
N-(3,4-dihydro-2H-1-benzopyran-4-yl)-2-fluoropyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dihydro-2H-1-benzopyran-4-yl)-2-fluoropyridine-4-carboxamide, commonly known as DBPC, is a chemical compound with potential applications in scientific research. This compound is a synthetic flavonoid derivative that has been studied for its effects on various biological systems.
作用机制
DBPC's mechanism of action is not fully understood but it is believed to be due to its ability to modulate various signaling pathways within cells. DBPC has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. DBPC has also been shown to activate certain transcription factors, such as nuclear factor-kappa B (NF-κB), which play a role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
DBPC has been found to have various biochemical and physiological effects on the body. In vitro studies have shown that DBPC can inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. In vivo studies have shown that DBPC can reduce tumor growth, decrease inflammation, and improve cognitive function.
实验室实验的优点和局限性
One advantage of using DBPC in scientific research is that it is a synthetic compound with a well-defined chemical structure, making it easier to study compared to natural compounds. Additionally, DBPC has been shown to have low toxicity and good bioavailability, making it a suitable candidate for further development. One limitation of using DBPC in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
未来方向
There are several future directions for research on DBPC. One area of interest is its potential use in combination with other drugs for cancer treatment. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further research is also needed to fully understand DBPC's mechanism of action and its effects on different biological systems.
Conclusion:
In conclusion, DBPC is a synthetic flavonoid derivative with potential applications in scientific research. Its ability to inhibit cancer cell growth, reduce inflammation, and protect against oxidative stress make it a promising candidate for further development. However, more research is needed to fully understand its mechanism of action and its effects on different biological systems.
合成方法
DBPC is synthesized through a multi-step process involving the condensation of 4-hydroxycoumarin and 2-fluoropyridine-4-carboxylic acid, followed by reduction and acylation. The final product is a white crystalline powder with a molecular weight of 311.3 g/mol.
科学研究应用
DBPC has been studied for its potential applications in various areas of scientific research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, DBPC has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Inflammation research has shown that DBPC has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, DBPC has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
属性
IUPAC Name |
N-(3,4-dihydro-2H-chromen-4-yl)-2-fluoropyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2/c16-14-9-10(5-7-17-14)15(19)18-12-6-8-20-13-4-2-1-3-11(12)13/h1-5,7,9,12H,6,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYTWNCHWITGBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1NC(=O)C3=CC(=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(Furan-2-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B3006211.png)
![[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B3006212.png)
![2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid](/img/structure/B3006214.png)
![4-[2-(2-Aminoethyl)piperidine-1-carbonyl]-3,4-dihydro-2H-isoquinolin-1-one;hydrochloride](/img/structure/B3006215.png)
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/no-structure.png)
![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B3006218.png)





![2-[4-(Trifluoromethyl)phenyl]phthalazin-1-one](/img/structure/B3006229.png)
![N-(2-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3006230.png)
![[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B3006232.png)